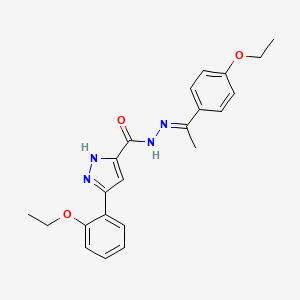

3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Descripción

3-(2-Ethoxyphenyl)-N′-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by ethoxy substituents at the 2-position of the pyrazole-linked phenyl ring and the 4-position of the ethylidene-linked phenyl ring. The compound adopts an (E)-configuration about the hydrazone bond, as confirmed by X-ray crystallography in related analogs . Its molecular formula is C21H22N4O3, with a molar mass of 378.42 g/mol and a predicted density of 1.21 g/cm³ . The dual ethoxy groups contribute to its moderate polarity, influencing solubility and intermolecular interactions.

Propiedades

Número CAS |

303107-79-1 |

|---|---|

Fórmula molecular |

C22H24N4O3 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

3-(2-ethoxyphenyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H24N4O3/c1-4-28-17-12-10-16(11-13-17)15(3)23-26-22(27)20-14-19(24-25-20)18-8-6-7-9-21(18)29-5-2/h6-14H,4-5H2,1-3H3,(H,24,25)(H,26,27)/b23-15+ |

Clave InChI |

HTUGYCWZIGUSJY-HZHRSRAPSA-N |

SMILES isomérico |

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC)/C |

SMILES canónico |

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(2-Etoxifenil)N’-(1-(4-etoxifenil)etilidén)-1H-pirazol-5-carbohidrazida generalmente implica múltiples pasos. Un método común incluye la condensación de 2-etoxibenzaldehído con 4-etoxiacetofenona para formar la hidrazona correspondiente. Este intermedio se cicla luego con hidrato de hidrazina para producir el anillo de pirazol. El paso final involucra la reacción del derivado de pirazol con cloroformato de etilo para introducir el grupo carbohidrazida.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como recristalización y cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

3-(2-Etoxifenil)N’-(1-(4-etoxifenil)etilidén)-1H-pirazol-5-carbohidrazida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Los grupos etoxilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de nuevos derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis process often includes:

- Condensation Reactions : Utilizing hydrazine derivatives to form the pyrazole ring.

- Functionalization : Modifying the ethoxy groups to enhance solubility and bioactivity.

- Characterization : Techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have demonstrated activity against breast cancer, lung cancer, and leukemia cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. Studies have reported that these compounds can reduce inflammation in animal models through mechanisms involving the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against a range of bacteria and fungi. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis or inhibition of growth. Case studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of 3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has also been explored. Antioxidants are crucial in mitigating oxidative stress related to various diseases, including cancer and neurodegenerative disorders. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including the target compound. They tested these compounds against various cancer cell lines using MTT assays to assess cell viability. Results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The administration of the compound resulted in a marked reduction in paw swelling compared to controls, demonstrating its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Activity

A comprehensive evaluation of antimicrobial activity was conducted where the compound was tested against clinical isolates of bacteria and fungi. The results showed that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

El mecanismo de acción de 3-(2-Etoxifenil)N’-(1-(4-etoxifenil)etilidén)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación o la progresión del cáncer, ejerciendo así sus efectos terapéuticos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous derivatives:

Substituent Effects on the Ethylidene Moiety

Substituent Effects on the Pyrazole Ring

Actividad Biológica

3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural components of this compound may enhance its efficacy and specificity towards biological targets.

Chemical Structure and Properties

The molecular formula for 3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is CHNO, with a molecular weight of approximately 366.41 g/mol. The structure comprises:

- A pyrazole core

- Ethoxy groups on the phenyl rings

- A hydrazide functional group

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including the one in focus, exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines with IC values ranging from 26 µM to 49.85 µM, indicating effective growth inhibition .

- Mechanism of Action : The anticancer activity is believed to involve the modulation of key signaling pathways and interactions with specific molecular targets such as Aurora-A kinase and EGFR .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

- Inhibition Studies : Compounds with similar structures have demonstrated notable antibacterial and antifungal activities against various pathogens, suggesting a potential for this compound in treating infections .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory capabilities:

- Nitric Oxide Inhibition : Some studies report that pyrazole-based compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO), which could be beneficial in managing inflammatory diseases .

Comparative Analysis of Similar Compounds

To better understand the biological activity of 3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide | 303106-90-3 | Hydroxy and nitrophenyl groups | Antioxidant properties |

| N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 1359945-03-1 | Hydroxy and methoxy groups | Potential anti-inflammatory effects |

| 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not Available | Chlorophenyl group | Explored for structural properties |

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Xia et al. (2022) : Investigated a series of pyrazole derivatives for their antitumor activity, highlighting significant cell apoptosis in specific cancer lines .

- Fan et al. (2022) : Conducted cytotoxicity assessments on A549 cell lines, finding that some derivatives induced autophagy without apoptosis, showcasing a different mechanism of action .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.